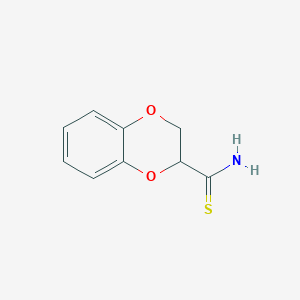

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVHNZPAGHKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381265 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147031-85-4 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

An In-Depth Technical Guide to the

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its rigid structure and specific spatial arrangement allow for precise interactions with biological targets, leading to its incorporation in therapeutic agents such as Doxazosin, an α1-adrenergic blocker.[1] The introduction of a carbothioamide (thioamide) functional group at the 2-position further enhances the molecule's potential. Thioamides are recognized bioisosteres of amides with distinct electronic and steric properties, often leading to improved metabolic stability, enhanced receptor affinity, or novel biological activities.[3]

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most efficient synthetic routes, designed for researchers and professionals in medicinal chemistry and drug development.

Strategic Overview of Synthetic Pathways

The synthesis of the target carbothioamide can be approached from several key precursors. The most direct and widely applicable strategy involves the thionation of the corresponding amide, 2,3-dihydro-1,4-benzodioxine-2-carboxamide. An alternative route proceeds from the 2-carbonitrile derivative. This guide will focus on the primary amide thionation pathway due to its reliability and high functional group tolerance, while also presenting the nitrile-based approach as a viable alternative.

Caption: High-level overview of synthetic strategies.

Primary Synthetic Route: Thionation of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

This robust two-step sequence involves the initial synthesis of the amide precursor followed by a thionation reaction.

Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

The amide is most conveniently prepared from its corresponding carboxylic acid or ester derivative. The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and its esters is well-established, typically starting from catechol and a suitable three-carbon synthon. The subsequent conversion to the amide can be achieved via several standard methods, such as the mixed-anhydride method, which offers high yields and mild conditions.[4][5]

Experimental Protocol: Amide Formation via Mixed-Anhydride Method

This protocol details the hydrolysis of a methyl ester precursor followed by amide formation.

-

Ester Hydrolysis:

-

To a solution of methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (5:1 v/v), add lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature for 10-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with ethyl acetate and extract with water.

-

Acidify the combined aqueous extracts to pH ~2 using 2N aqueous hydrochloric acid.

-

Extract the resulting carboxylic acid with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

-

-

Amide Formation:

-

Dissolve the crude carboxylic acid (1.0 eq) in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

-

In a separate flask, bubble ammonia gas through cold (0 °C) anhydrous THF to create a saturated solution. Alternatively, a solution of ammonium hydroxide can be used.

-

Add the ammonia solution dropwise to the mixed anhydride reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2,3-dihydro-1,4-benzodioxine-2-carboxamide.

-

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Hydrolysis | LiOH | THF/H₂O | Room Temp. | >90% |

| Amidation | Ethyl Chloroformate, NH₃ | THF | 0 °C to RT | 70-85% |

| Caption: Summary of reaction conditions for amide synthesis. |

Part 2: Thionation with Lawesson's Reagent

The conversion of the amide's carbonyl group to a thiocarbonyl is efficiently achieved using Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[6][7][8] LR is a mild and versatile thionating agent preferred over harsher reagents like phosphorus pentasulfide (P₄S₁₀).[6][9]

Mechanism of Thionation

The reaction mechanism involves the dissociation of the Lawesson's Reagent dimer into a reactive dithiophosphine ylide intermediate.[7][8] This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide.[6][10]

Caption: Mechanism of amide thionation with Lawesson's Reagent.[11]

Experimental Protocol: Thioamide Synthesis

-

Reaction Setup:

-

To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxamide (1.0 eq) in anhydrous toluene or dioxane, add Lawesson's Reagent (0.5-0.6 eq). Note: The stoichiometry is critical; using 0.5 equivalents of the LR dimer is often sufficient.

-

Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting amide is consumed (usually 2-6 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. Insight: The phosphorus byproducts are often polar and can be separated effectively.

-

Alternatively, the crude mixture can be filtered through a short plug of silica gel to remove the majority of the phosphorus byproducts before a final purification by recrystallization or chromatography.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.

-

| Parameter | Value | Rationale/Insight |

| Thionating Agent | Lawesson's Reagent | Mild, high-yielding, and selective for amides over esters.[6][8] |

| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents are required for the reaction. |

| Temperature | 80-110 °C (Reflux) | Provides the necessary thermal energy for the reaction to proceed efficiently. |

| Stoichiometry | 0.5-0.6 eq of LR | An excess can lead to side reactions and purification difficulties. |

| Typical Yield | 75-95% | The reaction is generally efficient with minimal side product formation. |

| Caption: Key parameters for the thionation protocol. |

Alternative Route: Synthesis from 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

An alternative pathway utilizes the corresponding nitrile as the starting material. This can be advantageous if the nitrile precursor is more readily accessible than the carboxylic acid or amide. The conversion of a nitrile to a thioamide can be achieved via the Pinner reaction.[12][13][14]

Pinner Reaction Pathway

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt).[12][15] This intermediate can then be treated with hydrogen sulfide (H₂S) to yield the desired thioamide.[13][16]

Experimental Protocol: Nitrile to Thioamide

-

Formation of Pinner Salt:

-

Suspend 2,3-dihydro-1,4-benzodioxine-2-carbonitrile (1.0 eq) in anhydrous ethanol or methanol at 0 °C.

-

Bubble dry hydrogen chloride gas through the solution until saturation, ensuring the temperature remains low to prevent decomposition of the Pinner salt.[15][16]

-

Seal the vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt will often precipitate as a crystalline solid.

-

-

Conversion to Thioamide:

-

Isolate the Pinner salt by filtration under anhydrous conditions.

-

Dissolve the salt in a suitable solvent like pyridine or a mixture of ethanol and triethylamine.

-

Bubble hydrogen sulfide gas through the solution at room temperature.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain the target thioamide.

-

Caption: Workflow for the Pinner reaction route to thioamides.[12][13]

Conclusion

The synthesis of this compound is most reliably and efficiently accomplished through the thionation of its corresponding carboxamide precursor using Lawesson's Reagent. This method is high-yielding, tolerates a wide range of functional groups, and proceeds under well-established conditions. The synthesis of the prerequisite amide is straightforward from the readily available 2-carboxylic acid or its esters. While the Pinner reaction from the 2-carbonitrile derivative presents a viable alternative, the handling of gaseous reagents like HCl and H₂S makes it a more technically demanding procedure. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable thioamide for applications in drug discovery and development.

References

-

Polisetti, N., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link][8]

-

Chen, J., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link][1]

-

ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link][10]

-

ResearchGate. Mechanism of amide thiocarbonylation via Lawesson's reagent. [Link][11]

-

PubMed. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. [Link][17]

-

MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link][2]

-

PubMed Central (PMC). Synthesis of 2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link][4][5]

-

MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link][3]

-

PubMed Central (PMC). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. [Link][9]

Sources

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. Pinner Reaction | NROChemistry [nrochemistry.com]

- 14. synarchive.com [synarchive.com]

- 15. jk-sci.com [jk-sci.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide: Properties, Synthesis, and Applications

Introduction: The Significance of the Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activity.[1] Its rigid, defined three-dimensional structure allows it to present substituents to biological targets in a precise orientation, making it a valuable template for drug design. Derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, neuroleptic, and α-adrenergic blocking activities.[1] This guide focuses on a specific, yet important, derivative: 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide. The introduction of the carbothioamide (thioamide) functional group, a bioisostere of the amide group, offers unique chemical properties and therapeutic potential, meriting a detailed exploration for researchers in drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core structure consists of a benzene ring fused to a dihydrodioxine ring, with a primary thioamide group attached at the chiral C2 position. The presence of the sulfur atom in the thioamide group significantly influences its electronic properties, hydrogen bonding capability, and reactivity compared to its amide analog.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 147031-85-4 | [2][3][4] |

| Molecular Formula | C₉H₉NO₂S | [2] |

| Molecular Weight | 195.24 g/mol | [2] |

| Melting Point | 172 - 176 °C (341.6 - 348.8 °F) | [2][4] |

| Appearance | Solid (form not specified) | [2] |

| Stability | Stable under normal conditions. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

Synthesis and Characterization

While direct, single-paper syntheses of the title compound are not extensively documented, a robust and logical synthetic pathway can be constructed based on established organo-chemical transformations. The most field-proven approach involves a multi-step sequence starting from catechol, building the benzodioxane ring, introducing a nitrile or amide functional group at the C2 position, and finally, thionation to yield the target carbothioamide.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages: formation of a key intermediate and its subsequent conversion to the thioamide.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized methodology based on standard, well-documented chemical reactions for each step.

PART A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile (Intermediate)

-

Step 1: Synthesis of 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxane.

-

Rationale: This step constructs the core heterocyclic ring system. The reaction of catechol with epichlorohydrin under basic conditions is a standard method for forming the 1,4-benzodioxane ring.

-

Procedure: To a stirred solution of catechol (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent system (e.g., water/toluene), add epichlorohydrin (1.1 eq). Add a solution of sodium hydroxide (2.2 eq) dropwise, maintaining the temperature below 40°C. Stir vigorously for 12-24 hours at room temperature. Upon completion (monitored by TLC), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

-

-

Step 2: Conversion to 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile.

-

Rationale: The chloromethyl intermediate is a versatile electrophile. A standard Sₙ2 reaction with a cyanide salt provides a direct route to the nitrile, which is an excellent precursor for the thioamide.

-

Procedure: Dissolve 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxane (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide (1.2 eq) portion-wise. Heat the mixture to 60-80°C and stir for 4-8 hours until the starting material is consumed. Cool the reaction mixture, pour it into ice water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The resulting nitrile intermediate is purified by column chromatography.

-

PART B: Thionation to this compound (Target Compound)

-

Step 3: Conversion of Nitrile to Thioamide.

-

Rationale: The direct conversion of nitriles to primary thioamides can be achieved safely and efficiently without the use of gaseous hydrogen sulfide. The use of sodium hydrosulfide with a Lewis acid like magnesium chloride is a well-established method.[5]

-

Procedure: To a solution of 2,3-dihydro-1,4-benzodioxine-2-carbonitrile (1.0 eq) in dimethylformamide (DMF), add sodium hydrosulfide hydrate (NaSH·xH₂O, 3.0 eq) and magnesium chloride (MgCl₂, 1.5 eq).[5] Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding dilute aqueous HCl. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, is purified by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

No specific, published spectra for the title compound were identified. However, based on extensive data for closely related analogs like 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide and various sulfonamides, the following spectral characteristics can be confidently predicted.[7][8]

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 6.8-7.2 ppm): The four protons on the benzene ring will typically appear as a complex multiplet in this region, characteristic of an ABCD spin system.[7][8]

-

Dihydrodioxine Ring (δ 4.0-5.0 ppm): The three protons on the dihydrodioxine ring (one methine -CH and two methylene -CH₂) will exhibit characteristic shifts. The methine proton at the C2 position, adjacent to the thioamide group, is expected to appear as a doublet of doublets (dd) around δ 4.8-5.0 ppm. The two diastereotopic methylene protons at the C3 position will likely appear as two separate multiplets (or dds) between δ 4.0 and 4.5 ppm.[7]

-

Thioamide Protons (-CSNH₂): The two protons on the nitrogen atom will appear as two broad singlets, likely in the downfield region (δ 7.5-9.5 ppm), due to their acidic nature and quadrupole broadening from the nitrogen atom.

-

-

¹³C NMR (Carbon NMR):

-

Thioamide Carbonyl (C=S): The most downfield signal, characteristic of a thiocarbonyl carbon, is expected in the range of δ 190-210 ppm.

-

Aromatic Carbons: Six signals are expected between δ 115-145 ppm.

-

Dihydrodioxine Carbons: The methine carbon (C2) and methylene carbon (C3) are expected in the aliphatic region, typically between δ 60-80 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary thioamide NH₂ group.

-

C=S Stretching: A strong band in the region of 1200-1400 cm⁻¹, characteristic of the C=S bond (thioamide B band).

-

C-O Stretching: Strong bands around 1200-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkages of the dioxane ring.

-

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the thioamide functional group.

-

Hydrolysis: The thioamide group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate, respectively, though typically under harsher conditions than its amide counterpart.

-

Alkylation: The sulfur atom is nucleophilic and can be readily alkylated with electrophiles like alkyl halides to form thioimidate salts, which are useful synthetic intermediates.

-

Cyclization Reactions: The thioamide group is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For example, it can react with α-haloketones in the Hantzsch thiazole synthesis to form thiazole rings.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.[2]

Medicinal Chemistry Applications and Biological Potential

The 1,4-benzodioxane scaffold is a cornerstone in the development of therapeutic agents.[2] While the specific biological profile of the title carbothioamide is not extensively detailed in peer-reviewed literature, the activities of closely related analogs provide compelling evidence of its potential as a valuable building block in drug discovery.

Anticancer Activity

Derivatives of the 1,4-benzodioxane ring are actively being investigated as anticancer agents. A notable example is the study of 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide, an amide analog, which was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1).[7] PARP1 is a critical enzyme in the repair of single-strand DNA breaks, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. The carboxamide analog showed an IC₅₀ of 5.8 μM against the PARP1 enzyme.[7] Given that thioamides are often used as amide bioisosteres, this compound represents a logical and promising candidate for synthesis and evaluation in PARP1 inhibition assays.

Antimicrobial Activity

The benzodioxane scaffold has also been incorporated into compounds targeting bacterial cell division. Specifically, benzodioxane-benzamide conjugates have been developed as potent inhibitors of the filamentous temperature-sensitive Z (FtsZ) protein. FtsZ is an essential and highly conserved prokaryotic protein that is a homolog of eukaryotic tubulin and plays a central role in bacterial cytokinesis. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics. The inherent structural and electronic differences of the thioamide group could alter binding affinity, cell permeability, or metabolic stability, potentially offering advantages over existing amide-based FtsZ inhibitors.

Other Potential Applications

The 1,4-benzodioxane core is found in molecules with diverse biological activities, suggesting that the title compound could be explored for other therapeutic areas. These include, but are not limited to, neuroprotective and anti-inflammatory applications.[2] Its primary value lies in its role as a versatile intermediate for creating more complex molecules for high-throughput screening and lead optimization campaigns.[2]

Conclusion

This compound is a structurally intriguing molecule that combines the privileged 1,4-benzodioxane scaffold with the versatile thioamide functional group. While specific data on the compound itself is limited, a comprehensive analysis of related structures and established chemical principles allows for the confident prediction of its physicochemical properties, a robust synthetic strategy, and its characterization profile. Its clear potential as a building block for novel anticancer and antimicrobial agents, particularly as a bioisosteric replacement for analogous amides, makes it a compound of significant interest for further research and development in medicinal chemistry.

References

-

Alfa Aesar. (n.d.). 1,4-Benzodioxane-2-thiocarboxamide, 97%. Retrieved January 14, 2026, from [Link]

-

MOLBASE. (n.d.). 2,3-dihydro-1,4-benzodioxine-3-carbothioamide. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Retrieved January 14, 2026, from [Link]

-

Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved January 14, 2026, from [Link]

-

Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, 97%, Thermo Scientific. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Trade Science Inc. (2008). A review on the chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Compositions and methods for thionation during chemical synthesis reactions.

-

Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b][2][6]dioxine-2-carboxamide. Retrieved January 14, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. Купить 1,4-бензодиоксан-2-тиокарбоксамид, 97%, Alfa Aesar, 1g в Москве - Реарус [rearus.ru]

- 5. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOTHIOAMIDE | 337508-71-1 [chemicalbook.com]

- 6. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYLAMINE price,buy 2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYLAMINE - chemicalbook [chemicalbook.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

A Deep Dive into the Spectral Landscape of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] The introduction of a carbothioamide functional group at the 2-position creates a unique molecule, 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide, with significant potential for further chemical modification and exploration of its pharmacological properties.[4] A thorough understanding of its structural and electronic properties through spectral characterization is paramount for its application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the spectral characterization of this compound, detailing the theoretical basis and practical application of key spectroscopic techniques. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers with the foundational knowledge to identify, purify, and structurally elucidate this important heterocyclic compound.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its combination of an aromatic ring, a dioxine ring, and a thioamide group, gives rise to a distinct set of spectral characteristics. Understanding the interplay of these functional groups is key to interpreting the data obtained from various spectroscopic methods.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic (4H) | 6.8 - 7.5 | Multiplet (m) | Protons on the benzene ring will appear in the characteristic aromatic region. The substitution pattern will lead to complex splitting. |

| O-CH₂ (2H) & O-CH (1H) | 4.0 - 4.6 | Multiplets (m) | The diastereotopic methylene protons and the methine proton of the dioxine ring are in a deshielded environment due to the adjacent oxygen atoms, leading to complex multiplets.[1][5][6] |

| NH₂ (2H) | 7.5 - 9.5 | Broad Singlet (br s) | The protons of the thioamide group are typically deshielded and often appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[6]

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[7]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S | 190 - 210 | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[8] |

| Aromatic (6C) | 115 - 150 | The six carbons of the benzene ring will have distinct chemical shifts depending on their substitution. |

| O-C (Aromatic) | 140 - 150 | The aromatic carbons attached to the oxygen atoms of the dioxine ring will be deshielded. |

| O-CH₂ & O-CH | 60 - 75 | The sp³ hybridized carbons of the dioxine ring are deshielded by the electronegative oxygen atoms.[9] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch | 3100 - 3400 | Medium-Strong | Stretching vibrations of the N-H bonds in the primary thioamide. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the dioxine ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| C=S Stretch (Thioamide I) | 1100 - 1300 | Medium-Strong | Primarily C=S stretching, often coupled with other vibrations.[8] |

| C-N Stretch (Thioamide II) | 1300 - 1500 | Medium-Strong | A mixed vibration involving C-N stretching and N-H bending. |

| C-O Stretch | 1000 - 1300 | Strong | Asymmetric and symmetric stretching vibrations of the C-O-C ether linkages in the dioxine ring. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FT-IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the thioamide group will give rise to characteristic absorption bands.

Expected Absorption Maxima (λ_max):

| Electronic Transition | Expected λ_max (nm) | Rationale |

| π → π | 250 - 290 | This transition is associated with the aromatic system and the C=S bond. The thioamide C=S bond has a UV absorption maximum around 265 nm.[8] |

| n → π | 300 - 350 | This weaker absorption band is due to the transition of a non-bonding electron from the sulfur atom to a π* anti-bonding orbital. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NO₂S), which is 195.24 g/mol .[4]

-

Isotope Peaks: Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (approximately 4.4% of the M⁺ peak) is expected.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner, providing further structural confirmation. Common fragmentation pathways may include the loss of the carbothioamide group or cleavage of the dioxine ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectral characterization of this compound through a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in medicinal chemistry and drug development, a solid grasp of these spectral signatures is essential for confirming the identity and purity of this versatile scaffold, paving the way for the synthesis of novel and potentially therapeutic derivatives. The protocols and expected data presented in this guide serve as a foundational reference for the successful characterization of this and related compounds.

References

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available from: [Link]

-

Kumar, A., et al. Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. 2020;102:104075. Available from: [Link]

-

Hurd, C. D., & DeLaMater, G. The Preparation and Chemical Properties of Thionamides. Chemical Reviews. 1961;61(1):45-86. Available from: [Link]

-

Mabasa, X. E., et al. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Biochemistry Research International. 2021;2021:2854217. Available from: [Link]

-

Cirilli, R., et al. Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality. 2022;34(8):1089-1100. Available from: [Link]

-

Idris, N., Anderson, A., & Bakare, O. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. 2022;12(3):143-160. Available from: [Link]

-

Jensen, K. A., & Nielsen, P. H. Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. 1966;20:597-629. Available from: [Link]

-

Mahanta, U., & Deka, D. C. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. 2020;15(4):815-826. Available from: [Link]

-

Akgul, I., et al. Synthesis and Biological Evaluation of P, N-Type Schiff Bases, Secondary Amines, and Thioamide Derivatives with Molecular Docking Studies. Chemistry & Biodiversity. 2023;20(9):e202300583. Available from: [Link]

-

SpectraBase. 2,3-dihydro-1,4-benzodioxin-6-sulfonamide. Available from: [Link]

-

mzCloud. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenylsulfanyl)nicotinamide. Available from: [Link]

-

Chianese, G., et al. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank. 2024;2024(2):M1892. Available from: [Link]

-

Bagryanskaya, I. Y., et al. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules. 2022;27(23):8283. Available from: [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]

-

Khan, I., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences. 2019;55:e17032. Available from: [Link]

-

Kumar, A., et al. Synthesis of 2,3-dihydrobenzo[b][7][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. 2020;102:104075. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

Abstract

Molecular Structure and Stereochemistry

The foundational step in interpreting any NMR spectrum is a clear understanding of the molecule's structure, including the numbering convention used for assigning signals. The carbothioamide substituent is attached to a chiral center at the C2 position of the dihydrobenzodioxine ring system.

Figure 1: Molecular structure and numbering of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide.

Causality Behind Structural Features:

-

Chiral Center (C2): The C2 carbon is bonded to four different groups (O1, C3, H, and the carbothioamide group), making it a stereocenter. This has significant implications for the NMR spectrum, as the two protons on the adjacent C3 carbon (H-3a and H-3b) become diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each coupling to the other (geminal coupling) and to the proton on C2 (vicinal coupling).

-

Diastereotopic Protons: The non-equivalence of the C3 protons is a direct consequence of the fixed chirality at C2. Even with rapid conformational changes of the dioxane ring, these protons will always have a different spatial relationship to the substituents on the chiral center, resulting in different chemical environments and thus different chemical shifts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The following predictions are based on an operating frequency of 400 MHz and deuterated chloroform (CDCl₃) as the solvent, a common choice for similar structures.[6][7]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| -NH₂ | 7.0 - 8.5 | Broad singlet (br s) | N/A | Amide/thioamide protons are exchangeable and often appear as a broad signal. Chemical shift is highly dependent on concentration and temperature. |

| Aromatic (H5, H6, H7, H8) | 6.8 - 7.0 | Multiplet (m) | ~7-8 Hz | Protons on the benzene ring of the benzodioxine system typically resonate in this region. The specific pattern will be a complex multiplet due to ortho- and meta-couplings.[8] |

| H2 | 4.7 - 4.9 | Doublet of doublets (dd) | JH2-H3a ≈ 8-9 Hz, JH2-H3b ≈ 3-4 Hz | This proton is on the chiral center, deshielded by the adjacent oxygen (O1) and the electron-withdrawing carbothioamide group. It couples to the two diastereotopic protons on C3. |

| H3a | 4.3 - 4.5 | Doublet of doublets (dd) | JH3a-H3b ≈ 12-13 Hz, JH2-H3a ≈ 8-9 Hz | One of the two diastereotopic methylene protons, deshielded by the adjacent oxygen (O4). It shows a large geminal coupling to H3b and a vicinal coupling to H2. |

| H3b | 4.1 - 4.2 | Doublet of doublets (dd) | JH3a-H3b ≈ 12-13 Hz, JH2-H3b ≈ 3-4 Hz | The second diastereotopic methylene proton. Its distinct chemical shift and coupling constants compared to H3a confirm the chirality at C2. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a higher concentration or more scans may be required.

-

Instrumentation: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 256 to 1024 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

-

Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=S | 195 - 205 | The thiocarbonyl carbon is highly deshielded and typically appears in this far downfield region, distinct from carbonyl carbons (C=O) which are usually found at 160-180 ppm.[9] |

| C4a, C8a | 141 - 144 | Quaternary aromatic carbons attached to the oxygen atoms of the dioxane ring. Their chemical shifts are influenced by the electron-donating effect of the ether linkages. |

| C5, C6, C7, C8 | 117 - 125 | Aromatic CH carbons. They typically resonate in this range. Specific assignments would require advanced 2D NMR techniques like HSQC and HMBC. |

| C2 | 70 - 75 | The chiral methine carbon, shifted downfield due to its attachment to an oxygen atom (O1) and the carbothioamide group. |

| C3 | 63 - 67 | The methylene carbon of the dioxane ring, shifted downfield by the adjacent oxygen atom (O4). |

Key Experimental Workflows and Validation

To validate the predicted assignments and fully characterize the molecule, a series of 2D NMR experiments are essential.

Figure 2: Workflow for complete NMR-based structural validation.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H2 and the diastereotopic H3 protons. It would also show correlations among the aromatic protons, helping to delineate the spin system on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a self-validating experiment that directly links each proton signal to the carbon it is attached to. It would definitively assign the signals for C2/H2, C3/H3a-H3b, and the aromatic CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is crucial for assigning the quaternary carbons (C4a, C8a, and C=S). For instance, correlations would be expected from H2 to the thiocarbonyl carbon (C=S) and from the aromatic protons to the quaternary carbons C4a and C8a, locking in the final pieces of the structural puzzle.

Conclusion

The NMR spectral characteristics of this compound are dictated by its key structural features: the aromatic benzodioxine core, the chiral center at C2, and the electron-withdrawing carbothioamide substituent. The predicted ¹H spectrum is distinguished by a set of diastereotopic methylene protons (H3a, H3b) and a downfield methine proton (H2), all appearing as complex multiplets. The ¹³C spectrum is characterized by a highly deshielded thiocarbonyl carbon signal above 195 ppm. While this guide provides a robust prediction based on data from analogous structures, definitive assignment requires the comprehensive set of 1D and 2D NMR experiments outlined. This detailed spectroscopic understanding is indispensable for researchers utilizing this compound as a key intermediate in the synthesis of novel therapeutic agents.

References

-

Benchchem. (n.d.). This compound. Retrieved from Benchchem website.[1]

-

Beilstein Journals. (n.d.). Supporting Information: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams.[6]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[7]

-

Singh, P., et al. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH.[3]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.[8]

-

MDPI. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.[4]

-

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds... (2023). NIH.[2]

-

Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). NIH.[5]

-

Yadav, G. D., & Mistry, C. K. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.[10]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents... (n.d.). PMC - PubMed Central.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 9. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

Introduction: The Vibrational Signature of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzodioxine scaffold is a well-established "privileged structure," recognized for its presence in a multitude of biologically active compounds.[1][2] Its carbothioamide derivatives, such as 2,3-dihydro-1,4-benzodioxine-2-carbothioamide, are of significant interest as versatile intermediates for synthesizing novel therapeutic agents targeting a range of diseases from cancer to metabolic disorders.[1]

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the structural elucidation and quality control of these molecules. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular architecture.[3] This guide provides a comprehensive analysis of the IR spectroscopic features of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the spectrum by examining the contributions of the thioamide group and the benzodioxine ring system, explaining the causality behind the expected absorption bands.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The acquisition of a clean, well-resolved IR spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for obtaining a high-quality spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.

Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or acetone) using a soft, lint-free wipe to remove any residues from previous analyses.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the dry, finely powdered this compound sample onto the center of the ATR crystal.

-

Lower the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an excellent signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹, which is standard for routine structural confirmation and provides a good balance between detail and acquisition time.

-

-

Data Processing and Validation:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

-

Validate the spectrum by checking for common artifacts, such as a sloping baseline (poor sample contact) or negative peaks (improper background subtraction). The baseline should be flat, and the major peaks should be within the expected absorbance range.

-

Deconstructing the Spectrum: A Guided Interpretation

The infrared spectrum of this compound is a composite of the vibrational modes of its two primary structural components: the thioamide group (-CSNH₂) and the 2,3-dihydro-1,4-benzodioxine ring system. The following analysis details the expected characteristic absorption bands.

Part 1: The Thioamide Group Vibrations (-CSNH₂)

The thioamide functional group gives rise to a series of characteristic bands, often referred to as "thioamide bands," which are analogous to the well-known amide bands but shifted due to the different mass and bonding characteristics of sulfur compared to oxygen.[4] These vibrations are often coupled, meaning a single absorption band arises from a mixture of different motions.[5]

-

N-H Stretching Vibrations (νN-H):

-

Expected Region: 3400 - 3100 cm⁻¹

-

Analysis: As a primary thioamide, two distinct bands are expected in this region corresponding to the asymmetric and symmetric stretching of the N-H bonds.[6] The asymmetric stretch typically appears at a higher frequency (around 3350 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 3170 cm⁻¹).[6][7] The presence of intermolecular hydrogen bonding, where the N-H acts as a donor and the sulfur atom as an acceptor, can cause these bands to broaden and shift to lower wavenumbers.[8] The sharpness or broadness of these peaks provides valuable information on the solid-state packing and intermolecular interactions.[8][9]

-

-

"Thioamide B" Band (primarily δN-H + νC-N):

-

Expected Region: 1650 - 1550 cm⁻¹

-

Analysis: This strong band is analogous to the Amide II band. It arises from a complex mix of N-H in-plane bending (scissoring) and C-N stretching vibrations.[4] Its high intensity and characteristic position make it a reliable marker for the thioamide group.

-

-

"Thioamide C" Band (primarily νC-N + νC=S):

-

Expected Region: 1420 - 1300 cm⁻¹

-

Analysis: This medium-to-strong band is also composite in nature. It has significant contributions from C-N stretching, coupled with C=S stretching and N-H bending modes.[4] The partial double-bond character of the C-N bond in thioamides, due to resonance, is a key factor in the position of this band.

-

-

"Thioamide G" Band (primarily νC=S):

-

Expected Region: 850 - 600 cm⁻¹

-

Analysis: The C=S stretching vibration is fundamentally weaker and occurs at a much lower frequency than the C=O stretch of an amide due to the larger mass of the sulfur atom. This vibration is also highly susceptible to coupling with other modes, particularly C-N stretching.[4][5] Consequently, assigning a "pure" C=S stretch can be challenging. However, a band in the 850-650 cm⁻¹ region is often attributed to having a major C=S stretching character and is a key indicator for the presence of the thiocarbonyl group.[4][5]

-

Part 2: The 2,3-Dihydro-1,4-benzodioxine Ring Vibrations

The benzodioxine moiety contributes several distinct and identifiable absorptions to the spectrum.

-

Aromatic C-H Stretching (νAr-H):

-

Aliphatic C-H Stretching (νC-H):

-

Expected Region: 3000 - 2850 cm⁻¹

-

Analysis: The methylene (-CH₂) and methine (-CH) groups in the dihydrodioxine ring will exhibit C-H stretching vibrations at wavenumbers just below 3000 cm⁻¹. These bands are typically of medium to strong intensity.[13] The clear separation of peaks above and below 3000 cm⁻¹ allows for the confident identification of both aromatic and saturated C-H bonds in the molecule.[10]

-

-

Aromatic C=C Ring Stretching (νC=C):

-

Expected Region: 1620 - 1450 cm⁻¹

-

Analysis: The benzene ring exhibits characteristic in-plane C=C stretching vibrations that typically result in a series of sharp bands of variable intensity in this region. Often, two prominent peaks can be observed near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11] These bands confirm the presence of the aromatic core.

-

-

Asymmetric C-O-C Stretching (νas(C-O-C)):

-

Expected Region: 1300 - 1200 cm⁻¹

-

Analysis: The 1,4-benzodioxine system contains two ether linkages (Ar-O-C and C-O-C). The asymmetric stretching of these C-O bonds gives rise to a very strong and prominent absorption band, typically around 1250 cm⁻¹. This is one of the most intense and diagnostically useful peaks for the benzodioxine scaffold.

-

-

Aromatic C-H Out-of-Plane Bending (γC-H):

-

Expected Region: 900 - 675 cm⁻¹

-

Analysis: The out-of-plane C-H bending vibrations of the substituted benzene ring produce strong absorption bands in the low-wavenumber region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[10]

-

Part 3: The Fingerprint Region

-

Region: 1400 - 400 cm⁻¹

-

Analysis: This region of the spectrum contains a high density of complex, overlapping peaks arising from a variety of bending (scissoring, wagging, twisting, rocking) and stretching vibrations of single bonds (C-C, C-N, C-O, C-S).[14][15] While assigning each individual peak is often impractical, the overall pattern in this region is unique to the molecule.[16][17] It serves as a true "molecular fingerprint" and is invaluable for confirming the identity of a compound by comparison against a reference spectrum of a known standard. Key vibrations like the C=S stretch and C-O-C stretch fall within this region, but are distinct enough to be assigned.

Summary of Expected IR Absorption Bands

The following table consolidates the key vibrational frequencies, their assignments, and the structural moiety responsible for the absorption in this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Moiety |

| ~3350 & ~3170 | Medium, Sharp/Broad | Asymmetric & Symmetric N-H Stretch | Primary Thioamide (-CSNH₂) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Benzene Ring |

| 3000 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Dihydrodioxine Ring |

| 1650 - 1550 | Strong | N-H Bend + C-N Stretch (Thioamide B) | Thioamide Group |

| 1620 - 1450 | Medium-Strong, Sharp | Aromatic C=C Ring Stretch | Benzene Ring |

| 1420 - 1300 | Medium-Strong | C-N + C=S Stretch (Thioamide C) | Thioamide Group |

| 1300 - 1200 | Very Strong | Asymmetric C-O-C Stretch | Ether Linkages |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene |

| 850 - 650 | Medium | C=S Stretch (Thioamide G) | Thiocarbonyl Group |

Visualizing Molecular Structure and Vibrational Modes

To conceptualize the relationship between the molecular structure and its key vibrational modes, the following diagrams are provided.

Caption: Molecular structure of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. scispace.com [scispace.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 13. scielo.br [scielo.br]

- 14. Leveraging infrared spectroscopy for automated structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. wikieducator.org [wikieducator.org]

Mass spectrometry of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound (C₉H₉NO₂S, Mol. Wt.: 195.24 g/mol ). As a valuable chemical scaffold in medicinal chemistry, understanding its structural properties is paramount.[1] This document outlines a robust methodology for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will delve into the rationale for experimental design, predict characteristic fragmentation patterns based on established chemical principles, and provide detailed protocols for data acquisition and interpretation. The insights presented herein serve as a self-validating framework for the unambiguous identification and structural elucidation of this compound and its analogs.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a privileged 1,4-benzodioxine core. This structural motif is present in numerous biologically active molecules, making the title compound a versatile intermediate for the synthesis of novel therapeutic agents targeting cancer and other diseases.[1][2] Accurate and reliable analytical methods are critical for verifying its synthesis, assessing purity, and tracking its fate in complex biological matrices. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), offers unparalleled sensitivity and structural specificity for this purpose.[3] This guide provides the foundational knowledge to develop and execute a rigorous mass spectrometric analysis of this molecule.

Core Principles: Ionization and Molecular Behavior

The structure of this compound contains several key features that dictate its mass spectrometric behavior: the thioamide group, the ether linkages of the dioxine ring, and the aromatic system.

-

Ionization Strategy: The thioamide functional group contains both a nitrogen and a sulfur atom, which are potential sites for protonation. The nitrogen atom, being part of an amide-like system, is a favorable site for protonation under the acidic mobile phase conditions typically used in ESI-MS.[4] Therefore, analysis in Positive Ion Mode is the logical choice, where we expect to observe the protonated molecule, [M+H]⁺, as the predominant parent ion at m/z 196.05. ESI is selected as the ionization technique due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[3]

-

Structural Features Influencing Fragmentation:

-

Thioamide Group (-CSNH₂): The carbon-sulfur double bond is weaker than a carbon-oxygen double bond in an amide.[4] This suggests that fragmentation pathways involving this group, such as the neutral loss of hydrogen sulfide (H₂S), are highly probable upon collision-induced dissociation (CID).[5]

-

Dihydrobenzodioxine Ring: This heterocyclic system is prone to characteristic cleavages. Retro-Diels-Alder (RDA) reactions or cleavage across the ether bonds are common fragmentation patterns observed in related benzodioxane structures.[6][7]

-

The molecular structure of the target compound is visualized below.

Caption: Structure of this compound.

Experimental Design and Workflow

A successful analysis relies on a well-defined workflow, from sample preparation to instrumental analysis. The goal is to achieve a stable spray and sufficient signal intensity to perform MS/MS experiments for structural confirmation.

Experimental Workflow Diagram

The logical flow of the experiment is outlined below.

Caption: General experimental workflow for MS analysis.

Detailed Experimental Protocol: Sample Preparation and Infusion

This protocol ensures the sample is properly prepared for analysis by direct infusion, which is ideal for method development and fundamental fragmentation studies.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution into a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The final concentration should be in the range of 1-10 µg/mL. The formic acid is crucial for promoting protonation and achieving a stable ESI signal.[8]

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up the instrument for direct infusion using a syringe pump.

-

Infusion: Load the working solution into a clean syringe and place it on the syringe pump. Infuse the sample at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum (MS1) in positive ion mode over a relevant m/z range (e.g., 50-400 Da) to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) by selecting the observed [M+H]⁺ ion (m/z 196.05) as the precursor and applying collision energy to induce fragmentation.

-

Recommended Mass Spectrometer Parameters

The following parameters serve as a starting point and should be optimized to achieve the best signal-to-noise ratio and fragmentation efficiency.

| Parameter | Suggested Value | Rationale |

| Ion Source | Electrospray (ESI) | Soft ionization technique suitable for analyzing thermally labile molecules without premature fragmentation.[3] |

| Polarity | Positive | The thioamide nitrogen is a favorable site for protonation.[4] |

| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray plume for efficient ion generation. |

| **Nebulizer Gas (N₂) ** | Instrument Dependent | Assists in desolvation of the droplets. |

| Drying Gas (N₂) Flow | 5 - 12 L/min | Facilitates solvent evaporation from the ESI droplets. |

| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation; should be optimized to prevent thermal degradation. |

| Scan Mode (MS1) | Full Scan (m/z 50-400) | To detect the protonated molecular ion [M+H]⁺. |

| Scan Mode (MS2) | Product Ion Scan | To generate a fragmentation spectrum from the selected precursor ion. |

| Precursor Ion | m/z 196.05 | The protonated molecular ion of the target compound. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collisions. |

| Collision Energy (CE) | 10 - 40 eV (Ramped) | The energy applied to induce fragmentation. A ramped CE experiment is useful to observe both low- and high-energy fragments. |

Predicted Fragmentation Pathway

Based on the principles of mass spectrometry and known fragmentation patterns of related structures, we can propose a detailed fragmentation pathway for the [M+H]⁺ ion of this compound.[9] This predictive analysis is a cornerstone of structural elucidation.

The primary fragmentation events are expected to originate from the thioamide group and the dihydrodioxine ring.

Caption: Predicted major fragmentation pathways from [M+H]⁺.

Analysis of Key Fragments

The proposed fragmentation provides a unique fingerprint for the molecule. The presence and relative abundance of these fragments create a self-validating system for structural confirmation.

| Predicted m/z | Proposed Formula | Loss from Precursor | Structural Rationale |

| 196.05 | C₉H₁₀NO₂S⁺ | - | [M+H]⁺ (Parent Ion): The protonated molecule. Its accurate mass is the primary confirmation of the elemental composition. |

| 179.05 | C₉H₉NO₂⁺ | •SH (32.99 Da) | Cleavage of the C-S bond, a common pathway for sulfur-containing compounds. This results in the corresponding protonated amide. |

| 162.02 | C₉H₆O₂S⁺ | •NH₄ (34.03 Da) | Loss of the entire amine group as an ammonium radical, indicating the primary thioamide functionality. |

| 136.05 | C₈H₈O₂⁺ | •CSNH₂ (59.99 Da) | Base Peak Candidate: Cleavage of the bond between the dihydrodioxine ring and the carbothioamide group. This fragment corresponds to the stable 2,3-dihydro-1,4-benzodioxine cation.[6][10] |

| 123.04 | C₇H₅O₂⁺ | C₂H₄O (from 179.05) | Subsequent fragmentation of the m/z 179 ion via loss of an ethylene oxide moiety, a characteristic cleavage of the dihydrodioxine ring system.[7] |

| 108.06 | C₇H₈O⁺ | CO (from 136.05) | Loss of carbon monoxide from the benzodioxine fragment (m/z 136.05), leading to a stable phenolic structure. |

Applications in Research and Drug Development

A validated mass spectrometric method for this compound is invaluable across the drug development pipeline:

-

Synthesis Confirmation: Rapidly confirms the identity and molecular weight of the synthesized product.

-

Purity Analysis: When coupled with liquid chromatography (LC-MS), it can detect and identify synthesis-related impurities.

-

Metabolite Identification: Serves as a reference (Q1/Q3) for Multiple Reaction Monitoring (MRM) experiments to track the compound and its potential metabolites in in vitro and in vivo studies.

-

Reaction Monitoring: Can be used to monitor the progress of chemical reactions where this compound is a starting material.[11]

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties. By employing ESI in positive ion mode, the protonated molecular ion at m/z 196.05 can be readily identified. Subsequent MS/MS analysis yields a rich fragmentation spectrum characterized by losses related to the thioamide group and cleavages of the dihydrobenzodioxine ring. The predicted fragments, particularly the stable benzodioxine cation at m/z 136.05, provide a robust and definitive fingerprint for structural confirmation. The methodologies and data presented in this guide offer a comprehensive framework for researchers to confidently identify and characterize this important chemical entity.

References

-

Allegretti, P. E., et al. (2023). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. ResearchGate. Available at: [Link]

-

Kertész, V., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry / PMC. Available at: [Link]

-

Mitchell, R. E., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews / PMC. Available at: [Link]

-

Lesage, D., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Available at: [Link]

-